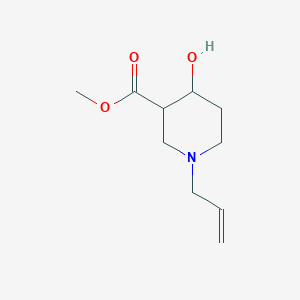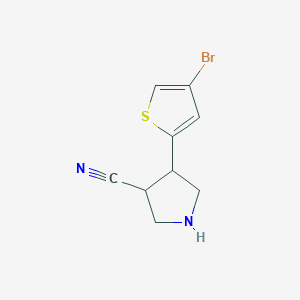
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis of Cyanopyridine Derivatives
4-Pyrrolidin-3-cyanopyridine derivatives, synthesized using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, showed promising antimicrobial activities against a range of aerobic and anaerobic bacteria. The minimal inhibitory concentration values ranged from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Synthesis of Mercapto-pyridine Derivatives
2-Mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, derived from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, exhibited significant bacteriostatic and antituberculosis activity, highlighting their potential in treating infectious diseases (Miszke et al., 2008).
Structural and Crystallographic Analysis
Crystal Structure of Pyridine Derivatives
The crystal structure of 4-(4'-diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile was analyzed, revealing non-linear optical properties. The molecules in the crystal are stabilized by C-H...O and C-H...N interactions and van der Waals forces, suggesting potential applications in material science (Palani et al., 2004).
Crystal Structure and Molecular Docking of Pyridine Derivatives
The crystal structures of certain pyridine derivatives were elucidated, and their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT) was studied. The compounds showed conformations favorable for interactions, indicating potential in drug design and disease treatment (Venkateshan et al., 2019).
Miscellaneous Applications
Novel Inhibitors of Xanthine Oxidoreductase
4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051) demonstrated potent inhibition of xanthine oxidoreductase, with potential applications in treating hyperuricemia. Its inhibitory mechanism involves forming a tight complex with the enzyme, highlighting its therapeutic promise (Matsumoto et al., 2011).
Inhibitors of SARS CoV-2 RdRp
Azafluorene derivatives were synthesized and evaluated as inhibitors of SARS CoV-2 RdRp. Their crystal structures, physicochemical, quantum chemical, and molecular docking analyses were performed, revealing their potential in COVID-19 treatment (Venkateshan et al., 2020).
Mechanism of Action
Target of Action
Pyrrolidines and thiophenes are often used in medicinal chemistry to obtain compounds for the treatment of human diseases . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of pyrrolidines and thiophenes can also vary widely. They can interact with their targets in many ways, such as by binding to a specific site on a protein, altering its function .
Biochemical Pathways
Pyrrolidines and thiophenes can affect many different biochemical pathways. The specific pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
The pharmacokinetics of pyrrolidines and thiophenes, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including the specific structure of the compound and the route of administration .
Result of Action
The molecular and cellular effects of pyrrolidines and thiophenes can vary widely, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of pyrrolidines and thiophenes can be influenced by many environmental factors, including pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
4-(4-bromothiophen-2-yl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S/c10-7-1-9(13-5-7)8-4-12-3-6(8)2-11/h1,5-6,8,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTBLMOGXBWQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CS2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


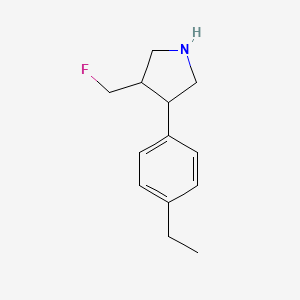
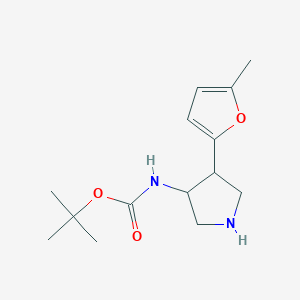
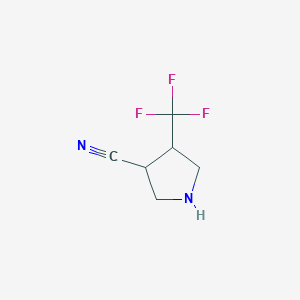
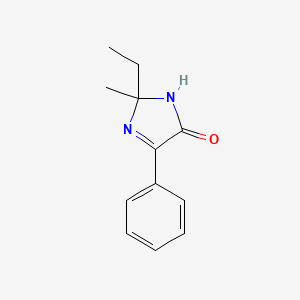
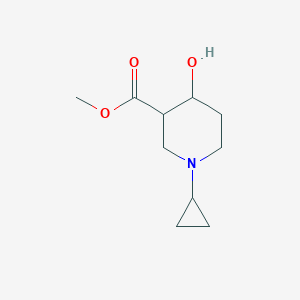
![7-Methyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1478465.png)

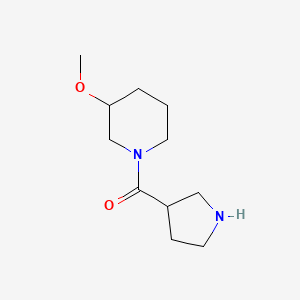

![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)

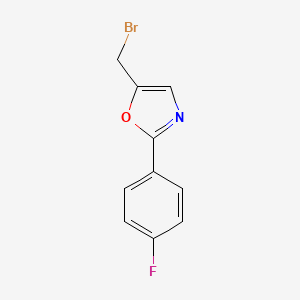
![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)
